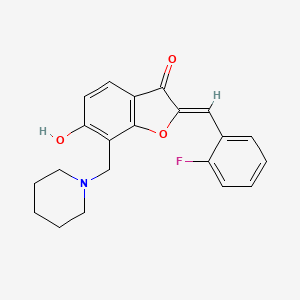

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Beschreibung

(Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a fluorinated benzylidene group at the C2 position and a piperidinylmethyl substituent at C6. The Z-configuration of the benzylidene moiety is critical for maintaining its planar structure, which influences binding interactions with biological targets. Its synthesis typically involves aldol condensation between a substituted benzaldehyde and a pre-functionalized benzofuran-3(2H)-one core, followed by piperidine alkylation .

Eigenschaften

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3/c22-17-7-3-2-6-14(17)12-19-20(25)15-8-9-18(24)16(21(15)26-19)13-23-10-4-1-5-11-23/h2-3,6-9,12,24H,1,4-5,10-11,13H2/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHUBFHXUMKDOA-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, also referred to as a benzofuran derivative, exhibits properties that may have implications in various therapeutic areas, including anti-inflammatory and anticancer activities. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.

Structural Characteristics

The molecular formula of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is C21H20FNO3, with a molecular weight of approximately 329.37 g/mol. The compound features a benzofuran core, a hydroxyl group, and a piperidine side chain, which contribute to its potential pharmacological properties. Its stereochemistry is denoted by the (Z) configuration, indicating specific spatial arrangements that may influence its interactions with biological targets.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it inhibits lipopolysaccharide-induced nitric oxide secretion in RAW264.7 macrophage cells, demonstrating a notable reduction compared to standard treatments. The mechanism behind this activity is believed to involve the modulation of inflammatory pathways, potentially through interactions with enzymes or receptors associated with inflammation.

Anticancer Activity

Benzofuran derivatives, including this compound, have been evaluated for their anticancer potential. A structure-activity relationship (SAR) analysis suggests that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions showed improved antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

Preliminary studies suggest that (Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one may interact with multiple molecular targets involved in cancer progression, although further research is necessary to elucidate these interactions fully.

Synthesis and Reaction Mechanisms

The synthesis of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. Key reagents may include oxidizing agents for hydroxylation and reducing agents for modifying functional groups. The reaction conditions—such as temperature and solvent choice—are critical for achieving high yields and purity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, it is beneficial to compare it with related benzofuran derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | Lacks piperidine side chain | Moderate anti-inflammatory activity |

| 5-Fluoroindole derivatives | Indole core instead of benzofuran | Antimicrobial properties |

| 4-Fluorophenyl derivatives | Different phenolic substitutions | Anticancer activity |

This table highlights how structural variations can influence biological activities, suggesting that the combination of benzofuran and piperidine functionalities in the target compound may confer distinct effects not observed in other derivatives.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of benzofuran derivatives:

- Anti-inflammatory Effects : In one study, (Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

- Anticancer Screening : Another investigation screened various benzofuran analogues against cancer cell lines such as MDA-MB-231 and A549, where compounds similar to the target demonstrated notable cytotoxicity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Benzylidene Group

The benzylidene moiety significantly impacts electronic properties and target affinity. Key analogs include:

Key Observations :

Modifications in the Piperidinylmethyl Side Chain

The piperidinylmethyl group at C7 influences solubility and target engagement. Notable analogs:

Key Observations :

Hydroxyl Group Position and Bioactivity

Hydroxyl groups on the benzofuran core modulate hydrogen-bonding interactions:

Key Observations :

Key Observations :

- Indazole-containing analogs demonstrate nanomolar PIM1 inhibition, suggesting substituent-driven potency .

- The target compound’s fluorobenzylidene and piperidinylmethyl groups may optimize selectivity over other kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.